Superior Antitussive Efficacy: RSD931 Achieves 97.6% Cough Suppression vs. Lidocaine's 40.9% at Equivalent Doses
In a direct head-to-head comparison in a guinea pig model of citric acid-induced cough, pre-treatment with aerosolized RSD931 (QX-572) at 10 mg/mL produced a 97.6% reduction in cough number (P<0.01), while the same concentration of lidocaine reduced coughs by only 40.9% (P>0.05) [1]. The effect was also more potent at lower concentrations (e.g., 1.0 mg/mL: RSD931 40.4% vs. lidocaine 32.6%) and only RSD931 significantly increased cough latency [1].
| Evidence Dimension | Percent reduction in citric acid-induced cough frequency |
|---|---|
| Target Compound Data | 97.6% (P<0.01) at 10 mg/mL aerosol |
| Comparator Or Baseline | Lidocaine: 40.9% (P>0.05) at 10 mg/mL aerosol |
| Quantified Difference | RSD931 produces a 56.7 percentage point greater reduction |
| Conditions | Guinea pig model; citric acid-induced cough; aerosol pre-treatment |
Why This Matters
This large and statistically significant difference in efficacy at a clinically relevant dose demonstrates that RSD931 is a far more potent antitussive agent than its parent compound lidocaine, making it a superior choice for research into cough reflex pathways.
- [1] Adcock, J. J., et al. RSD931, a novel anti-tussive agent acting on airway sensory nerves. Br J Pharmacol. 2003 Feb;138(3):407-16. doi: 10.1038/sj.bjp.0705056. View Source
